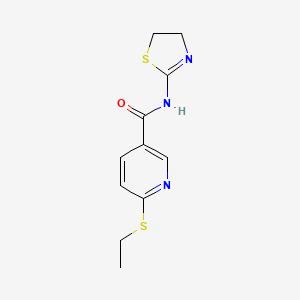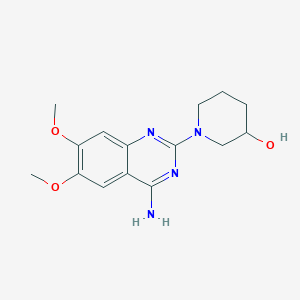![molecular formula C21H24N2O3 B7562023 N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)
N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide, commonly known as DIMEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole-based compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of DIMEB is not fully understood. However, it is believed that DIMEB acts on the dopaminergic system in the brain, which is involved in the regulation of mood, movement, and reward. DIMEB has been shown to increase the levels of dopamine in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
DIMEB has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, DIMEB has been shown to have anti-inflammatory and anti-cancer properties. DIMEB has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DIMEB in lab experiments is its high purity and stability. DIMEB has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one of the limitations of using DIMEB is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DIMEB. One area of interest is in the development of DIMEB derivatives with improved efficacy and lower cost. Additionally, further research is needed to fully understand the mechanism of action of DIMEB and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of DIMEB in humans.
Conclusion:
In conclusion, DIMEB is a synthetic compound that has shown great potential for use in scientific research. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it a promising candidate for the treatment of various diseases. While there are still many unanswered questions about the mechanism of action and potential applications of DIMEB, its continued study is sure to yield valuable insights and discoveries.
Synthesemethoden
The synthesis of DIMEB involves the reaction between 2,3-dimethoxyphenylacetonitrile and indole-3-acetaldehyde in the presence of propanoic acid. The resulting product is then purified using column chromatography. This method has been shown to produce high yields of DIMEB with good purity.
Wissenschaftliche Forschungsanwendungen
DIMEB has been shown to have a variety of potential applications in scientific research. One of the major areas of interest is in the field of neuroscience. DIMEB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DIMEB has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various cancers.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-20(24)23-13-17(15-9-7-11-19(25-2)21(15)26-3)16-12-22-18-10-6-5-8-14(16)18/h5-12,17,22H,4,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQGGUFGAVVRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=C(C(=CC=C1)OC)OC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)


